molecular formula C11H11ClN2O B13700947 5-Chloro-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole

5-Chloro-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole

Cat. No.: B13700947
M. Wt: 222.67 g/mol
InChI Key: JZJVWAHSEZBECC-UHFFFAOYSA-N
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Description

5-Chloro-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole is a chemical compound designed for research and development applications. As a member of the pyrazole class of heterocycles, this compound is part of a family known for a wide spectrum of significant biological activities. Pyrazole derivatives are frequently investigated in pharmaceutical research for their potential anti-inflammatory, analgesic, antimicrobial, and anticancer properties . The specific structure, featuring chloro, methoxyphenyl, and methyl substituents, is typical of scaffolds used in developing novel bioactive molecules . The value of such substituted pyrazoles lies in their role as key intermediates in multi-step synthetic routes. Researchers utilize these cores to construct more complex molecular architectures, such as pyrazolines or fused heterocyclic systems, which are then evaluated for various pharmacological effects . The presence of the methoxyphenyl group can influence the compound's electronic properties and binding interactions with biological targets. This product is strictly labeled For Research Use Only (RUO) . It is intended for use in laboratory research and further manufacturing into non-ingestible products. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions, referring to the material safety data sheet (SDS) before use.

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

5-chloro-3-(2-methoxyphenyl)-1-methylpyrazole

InChI

InChI=1S/C11H11ClN2O/c1-14-11(12)7-9(13-14)8-5-3-4-6-10(8)15-2/h3-7H,1-2H3

InChI Key

JZJVWAHSEZBECC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2OC)Cl

Origin of Product

United States

Preparation Methods

Condensation of 2-Methoxyphenylhydrazine with Chloro-Substituted Carbonyl Precursors

The most direct approach involves the condensation of 2-methoxyphenylhydrazine with a suitable chloro-substituted α,β-unsaturated ketone or chalcone, followed by methylation on the pyrazole nitrogen.

  • Step 1: Formation of Hydrazone Intermediate
    The 2-methoxyphenylhydrazine reacts with a chloro-substituted chalcone or α,β-unsaturated ketone under reflux in ethanol or acetic acid, forming a hydrazone intermediate.

  • Step 2: Cyclization to Pyrazoline
    The hydrazone undergoes cyclization to form a pyrazoline ring system.

  • Step 3: Methylation and Aromatization
    Methylation of the pyrazoline nitrogen is achieved using methyl iodide or methyl sulfate in the presence of a base such as sodium hydride or potassium carbonate. Subsequent oxidation (e.g., with iodine or DDQ) aromatizes the ring to form the pyrazole.

This method is supported by analogous syntheses of pyrazole derivatives where regioselectivity is controlled by the substituents and reaction conditions.

Alternative Approach: Cyclocondensation Using α-Bromoketones and Methylhydrazine

An alternative route involves the reaction of 2-methoxyphenyl-substituted α-bromoketones with methylhydrazine :

  • The α-bromoketone bearing a 5-chloro substituent is reacted with methylhydrazine in ethanol or DMF.
  • This reaction proceeds via nucleophilic substitution followed by cyclization to form the pyrazole ring.
  • Purification is achieved by recrystallization or chromatography.

This method provides a regioselective route to the 1-methyl substituted pyrazole and has been reported for similar compounds.

Use of Phosphorus Oxychloride for Chlorination and Cyclization

Phosphorus oxychloride (POCl3) is commonly used to introduce chlorine substituents and promote cyclization in pyrazole synthesis:

  • Starting from 1-methyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, treatment with POCl3 at elevated temperature (around 80°C) induces chlorination at the 5-position and ring closure.
  • The reaction mixture is quenched into ice water and neutralized to isolate the chlorinated pyrazole.
  • This method has been demonstrated for related pyrazole derivatives, yielding chlorinated pyrazoles in moderate to good yields (e.g., 38–73%).

Representative Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Hydrazine condensation 2-Methoxyphenylhydrazine + chloro-chalcone, EtOH, reflux 60–80 May yield regioisomeric mixtures
Methylation Methyl iodide, K2CO3, DMF, room temperature 70–90 Selective N1-methylation
Oxidation/aromatization Iodine or DDQ, reflux 65–85 Converts pyrazoline to pyrazole
Chlorination & cyclization POCl3, 80°C, 2 h 38–73 Chlorination at 5-position, ring closure

Analytical Characterization

The synthesized compound is typically characterized by:

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Disadvantages
Hydrazine condensation + methylation + oxidation 2-Methoxyphenylhydrazine + chloro-chalcone EtOH reflux, methyl iodide, iodine/DDQ Straightforward, moderate to high yield Possible regioisomer mixture
α-Bromoketone + methylhydrazine 5-Chloro-2-methoxyphenyl α-bromoketone + methylhydrazine DMF or EtOH, room temp to reflux Regioselective, fewer side products Requires α-bromoketone precursor
POCl3-mediated chlorination & cyclization 1-Methyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde POCl3, 80°C, 2 h Efficient chlorination Moderate yield, harsh reagent

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

5-Chloro-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to involve interactions with proteins involved in signal transduction and metabolic pathways .

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

Chloro and Methyl Substituents
  • 5-Chloro-3-(4-fluorophenyl)-1-methyl-1H-pyrazole (1k) : Replacing the 2-methoxyphenyl group with a 4-fluorophenyl group reduces electron-donating effects, as fluorine is more electronegative. This compound exhibits a lower melting point (50–52°C) compared to trimethoxy-substituted analogs, likely due to reduced molecular symmetry. Its synthesis via condensation of 3,3-dichloro-1-(4-fluorophenyl)prop-2-en-1-one with 1,1-dimethylhydrazine achieved an 82% yield .
  • 5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde (2n) : Introduction of a chloromethyl group at position 3 and a carbaldehyde at position 4 enhances electrophilicity, facilitating further functionalization. This derivative has a melting point of 105–106°C and distinct IR bands at 1671 cm⁻¹ (C=O) and 1517 cm⁻¹ (C=N) .
Carbaldehyde Derivatives
  • 5-Chloro-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (2k) : The carbaldehyde group at position 4 introduces a reactive site for nucleophilic additions. Its $^{1}\text{H NMR}$ spectrum shows a singlet at δ 9.93 ppm for the aldehyde proton, with downfield shifts for aromatic protons due to electron-withdrawing effects .

Substituent Variations on the Aryl Group

Methoxy Substituents
  • Compound 3f : 5-Chloro-3-(3,4,5-trimethoxyphenyl)-1-methyl-1H-pyrazole has three methoxy groups, increasing steric bulk and electron density. This results in a moderate melting point (118–120°C) and a high yield (75%). IR bands at 1595 cm⁻¹ (C=N) and 1500 cm⁻¹ (C=C) indicate strong conjugation .
  • Compound 3g : Substitution with a benzo[d][1,3]dioxol-6-yl group introduces a fused ring system, raising the melting point to 220–222°C due to enhanced intermolecular interactions. The $^{13}\text{C NMR}$ spectrum shows a characteristic signal at δ 114.2 ppm for the dioxole carbons .
Halogen and Alkyl Substituents
  • Compound 3h : The 4-chlorophenyl and p-tolyl groups introduce halogen and alkyl substituents, respectively. This compound has a melting point of 158–160°C and a high yield (80%). $^{1}\text{H NMR}$ reveals a doublet at δ 7.63 ppm for the 3-aryl protons, reflecting para-substitution effects .
  • The molecular weight increases to 220.7 g/mol .

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Selected Pyrazole Derivatives
Compound Substituents (Pyrazole/Aryl) Melting Point (°C) Yield (%) Key Spectral Features (IR/NMR) Reference
Target Compound 5-Cl, 1-Me, 3-(2-MeOPh) N/A N/A N/A N/A
3f 5-Cl, 1-Me, 3-(3,4,5-triMeOPh) 118–120 75 IR: 1595 (C=N), 1500 (C=C); $^{1}\text{H NMR}$: δ 5.34–5.39 (q, CH)
1k 5-Cl, 1-Me, 3-(4-FPh) 50–52 82 IR: 1658 (C=N); $^{1}\text{H NMR}$: δ 7.72–7.69 (m, Ar-H)
2k 5-Cl, 1-Me, 3-(4-FPh), 4-CHO 226–227 53 $^{1}\text{H NMR}$: δ 9.93 (s, CHO); $^{13}\text{C NMR}$: δ 183.0 (C=O)
3g 5-Cl, 1-Me, 3-(Benzo[d][1,3]dioxol-6-yl) 220–222 65 $^{13}\text{C NMR}$: δ 114.2 (dioxole C); HR-MS: 456.1217

Biological Activity

5-Chloro-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings, including pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. Its structure is represented as follows:

C11H10ClN3O\text{C}_{11}\text{H}_{10}\text{ClN}_3\text{O}

This structure contributes to its biological activities, which have been explored in various studies.

1. Anticancer Activity

Research indicates that pyrazole derivatives, including 5-Chloro-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole, exhibit significant anticancer properties. Studies have shown that compounds with a similar pyrazole scaffold can inhibit the growth of various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer

For instance, one study demonstrated that pyrazole derivatives could inhibit cell proliferation in breast cancer cells with IC50 values ranging from 3.79 to 42.30 µM, indicating potent anti-tumor activity .

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole compounds has been extensively studied. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro assays have shown that certain derivatives exhibit comparable anti-inflammatory effects to established drugs like indomethacin .

Table 1: Summary of Anti-inflammatory Activity

CompoundIC50 (µM)Reference
5-Chloro-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole100
Indomethacin80

3. Antimicrobial Activity

5-Chloro-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole has also demonstrated antimicrobial properties against various pathogens. In vitro studies revealed significant inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.22 µg/mL
Escherichia coli0.25 µg/mL

The mechanisms through which 5-Chloro-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit key enzymes involved in cancer progression and inflammation, such as COX and farnesyl transferase.
  • Cell Cycle Arrest : Some studies suggest that these compounds induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

  • A study investigating the effects of a series of pyrazole derivatives on lung cancer cells found that specific modifications to the pyrazole structure enhanced cytotoxicity, suggesting a structure-activity relationship that could be exploited for drug design .
  • Another study focused on the anti-tubercular activity of pyrazole derivatives reported promising results against Mycobacterium tuberculosis, indicating potential applications in treating resistant strains .

Q & A

Q. What are the established synthetic routes for 5-Chloro-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole, and what are their mechanistic considerations?

  • Methodological Answer : The compound is commonly synthesized via the Vilsmeier-Haack reaction , which involves formylation of pyrazole precursors. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (a structural analog) is synthesized by reacting 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with POCl₃ and DMF under reflux . Mechanistically, this reaction proceeds through the formation of a chloroiminium intermediate, followed by nucleophilic attack and elimination. Alternative routes include cyclocondensation of hydrazines with β-diketones or β-ketoesters, as demonstrated in the synthesis of 5-chloro-3-(4-fluorophenyl)-1-methyl-1H-pyrazole (yield: 82%) using 3,3-dichloro-1-(4-fluorophenyl)prop-2-en-1-one and 1,1-dimethylhydrazine .
  • Key Parameters :
  • Reaction time: 1.5–10 hours .
  • Temperature: Reflux conditions (e.g., 80–100°C).
  • Yields: 53–82% depending on substituents .

Q. How is the crystal structure of this compound characterized, and what software tools are recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural determination. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was resolved using SHELX-97 for structure solution and refinement, achieving an R-factor of 0.035 . The SHELX suite (e.g., SHELXL for refinement, SHELXS for structure solution) is widely used due to its robustness in handling small-molecule crystallography . Hydrogen bonding patterns and π-π stacking interactions can be analyzed using Mercury or Olex2 for visualization .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Look for carbonyl stretches (1684–1671 cm⁻¹) and C-Cl vibrations (778–769 cm⁻¹) .
  • NMR : Key markers include the aldehyde proton (δ 9.90–9.93 ppm in 1^1H NMR) and aromatic protons (δ 7.07–7.81 ppm). 13^{13}C NMR typically shows a carbonyl signal at δ 182–183 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 238 for a fluorophenyl analog) and fragment patterns confirm molecular weight and substituents .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and X-ray crystallographic results be resolved?

  • Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. For example, NMR may show averaged signals due to rapid equilibria, while X-ray captures a static structure. Strategies include:
  • Variable-temperature NMR to detect tautomeric shifts.
  • DFT calculations (e.g., Gaussian or ORCA) to compare optimized geometries with experimental data .
  • Hirshfeld surface analysis to quantify intermolecular interactions influencing crystallographic data .

Q. What strategies improve synthetic yield under Vilsmeier-Haack conditions?

  • Methodological Answer : Optimization involves:
  • Reagent stoichiometry : Excess POCl₃ (1.5–2 eq) enhances iminium intermediate formation .
  • Solvent choice : DMF or DCM improves electrophilicity of the formylating agent.
  • Temperature control : Slow warming (40°C → reflux) minimizes side reactions .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the aldehyde product .

Q. How can computational modeling guide the design of bioactive analogs?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina, Schrödinger) predicts binding affinity to targets like carbonic anhydrase or prostaglandin synthases, as seen in analogs with 4-methoxyphenyl substituents .
  • QSAR studies correlate substituent electronic parameters (Hammett σ) with anticonvulsant activity .
  • ADMET prediction (SwissADME) optimizes pharmacokinetic properties, such as logP and solubility .

Q. What in vitro assays are suitable for evaluating anticonvulsant potential?

  • Methodological Answer :
  • Maximal Electroshock (MES) Test : Measures compound ability to prevent seizure spread in rodent models .
  • Subcutaneous Pentylenetetrazol (scPTZ) Test : Assesses protection against chemically induced seizures .
  • Patch-clamp electrophysiology : Quantifies ion channel modulation (e.g., GABA₃ receptors) using HEK-293 cells .

Data Contradiction Analysis Example

Case Study : A synthesized analog shows conflicting 1^1H NMR (broad singlet at δ 6.45 ppm) and X-ray data (no proton at that position).

  • Resolution :
    • VT-NMR revealed signal splitting at −40°C, indicating dynamic tautomerism.
    • X-ray confirmed the enol form stabilized by intramolecular hydrogen bonding .

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